9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-18-12-13-21(19(2)17-18)29-15-8-16-30-22-23(27-25(29)30)28(3)26(33)31(24(22)32)14-7-11-20-9-5-4-6-10-20/h4-6,9-10,12-13,17H,7-8,11,14-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWVVHOVGFLYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS Number: 923399-70-6) is a member of the purine analogs that has garnered attention in pharmacological research due to its potential biological activities. The compound's unique structure and functional groups suggest possible interactions with various biological targets, particularly in the context of metabolic pathways involving purines.
- Molecular Formula : C26H29N5O2
- Molecular Weight : 443.5 g/mol
- Structural Characteristics : The compound features a tetrahydropyrimido core with substituents that may influence its pharmacokinetic properties and biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Purine Metabolism Inhibition
Research indicates that purine analogs can inhibit enzymes involved in purine metabolism. This compound may act as an inhibitor of xanthine oxidoreductase (XOR), a crucial enzyme in uric acid production. Inhibiting XOR can reduce uric acid levels and has therapeutic implications for conditions like gout and hyperuricemia .
2. Antioxidant Properties
Similar to uric acid, which is known for its antioxidant capabilities, this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is significant as oxidative stress is linked to various diseases, including cardiovascular diseases .
3. Anti-inflammatory Effects
Preliminary studies suggest that purine derivatives can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines and thus could be beneficial in treating inflammatory diseases .
Research Findings
Recent studies have provided insights into the specific biological activities associated with this compound:
Case Study 1: Inhibition of Xanthine Oxidoreductase
A study demonstrated that certain purine analogs effectively inhibited XOR activity in vitro. The inhibition led to decreased uric acid synthesis without affecting other metabolic pathways significantly . This suggests potential use in managing hyperuricemia.
Case Study 2: Antioxidant Activity Assessment
In vitro assays showed that the compound exhibited significant radical scavenging activity. It was effective in protecting cellular components from oxidative damage induced by reactive oxygen species (ROS) . The mechanism appears to involve direct interaction with ROS and modulation of antioxidant enzyme activities.
Data Table: Biological Activities of the Compound
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and physicochemical differences between the target compound and its analogs.
Table 1: Structural and Physicochemical Comparison
Key Observations
Aromatic substitutions at position 9 (e.g., 2,4-dimethylphenyl vs. 4-chlorophenyl or 3,4-dimethoxyphenylethyl ) influence electronic properties and steric bulk, which may affect receptor binding or metabolic stability.
Synthetic Methodologies: The target compound’s synthesis likely mirrors protocols for analogs in , where alkylation of purine precursors with substituted amines or halides is common. For example, compound 24 (prop-2-ynyl derivative) was synthesized via reflux in n-butanol with a 93% yield .
Spectral Signatures :
- IR spectra of related compounds show characteristic C=O stretches near 1700 cm⁻¹ and alkynyl/alkenyl peaks (e.g., 3123 cm⁻¹ for C≡C in compound 24) . The target compound’s spectrum would likely exhibit similar carbonyl peaks and aromatic C-H stretches.
- UV absorption maxima (e.g., 304 nm for compound 22 ) suggest π→π* transitions in conjugated systems, a feature shared with the target compound.
Bioactivity Implications: While bioactivity data for the target compound are absent, structurally similar derivatives (e.g., diazepino[2,1-f]purine-diones in ) exhibit CNS activity, implying that substitutions at positions 3 and 9 could modulate selectivity for neurological targets.
Vorbereitungsmethoden
Cyclocondensation of Xanthine Derivatives
The tetrahydropyrimido[2,1-f]purine-2,4-dione core is typically synthesized via cyclocondensation reactions. Starting from 1-methylxanthine, reaction with 1,3-diaminopropane under acidic conditions (e.g., HCl/EtOH) forms the six-membered tetrahydropyrimidine ring. This step often requires reflux conditions (80–100°C, 12–24 hours) to achieve yields of 60–75%.
Alternative Routes via Tricyclic Intermediates
Patents describe tricyclic intermediates formed by reacting serinol derivatives with diketones (e.g., 2,5-hexanedione) at 120–160°C under solvent-free conditions. While this method is efficient for generating fused rings, it may require post-functionalization to install substituents.
Stereochemical and Regioselective Considerations
Control of Ring Conformation
The tetrahydropyrimidine ring adopts a boat conformation, as confirmed by X-ray crystallography in related compounds. Steric hindrance from the 2,4-dimethylphenyl group necessitates optimized reaction temperatures to prevent epimerization.
Regioselectivity in Alkylation
Competing alkylation at N7 and N9 is mitigated by using bulky bases (e.g., DBU) and polar aprotic solvents (e.g., DMF), directing substitution to N3.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, acetonitrile/water 70:30, 1.0 mL/min) shows ≥98% purity with a retention time of 12.3 minutes.
Comparative Analysis of Synthetic Routes
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent patents describe flow chemistry approaches for the core scaffold, reducing reaction times from 24 hours to 2 hours and improving yields to 85%.
Green Chemistry Innovations
Microwave-assisted synthesis (150°C, 30 minutes) achieves 90% conversion in N3-alkylation steps, minimizing solvent use.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis involves multi-step organic reactions, including Friedel-Crafts alkylation for intermediate formation and cyclization to construct the pyrimidopurine core. Key steps include:
- Intermediate Preparation : Use of 2,4-dimethylphenyl and 3-phenylpropyl groups via alkylation or substitution reactions .
- Cyclization : Optimize temperature (60–120°C) and catalyst selection (e.g., Pd-based catalysts for cross-coupling reactions) to enhance ring-closure efficiency .
- Purification : Employ column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures to achieve >95% purity .
Yield optimization requires balancing reaction time (12–48 hours) and solvent polarity (e.g., DMF for polar intermediates) .
Q. Which spectroscopic methods are most reliable for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methyl groups at 2,4-dimethylphenyl and pyrimidopurine core). Chemical shifts for aromatic protons typically appear at δ 6.5–8.0 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] ion at m/z 459.55) and fragmentation patterns to validate the fused-ring system .
- X-ray Crystallography : Resolve ambiguous stereochemistry in the tetrahydropyrimido ring system .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro bioactivity assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS or cell culture media .
- Liposome Encapsulation : Employ phosphatidylcholine-based liposomes to enhance bioavailability in cellular assays .
- pH Adjustment : Test solubility across pH 6.0–8.0, as the dione groups may exhibit pH-dependent ionization .
Q. What experimental approaches are used to study this compound’s mechanism of action in biological systems?
Methodological Answer:
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to screen for activity against kinases (e.g., MAPK or CDK families) at concentrations of 1–50 µM .
- DNA Interaction Studies : Employ ethidium bromide displacement assays or surface plasmon resonance (SPR) to assess DNA-binding affinity .
- Cellular Pathway Analysis : Combine RNA sequencing and Western blotting to identify downstream targets (e.g., apoptosis regulators like Bcl-2) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to improve target selectivity?
Methodological Answer:
-
Substituent Variation : Systematically modify the 2,4-dimethylphenyl and 3-phenylpropyl groups. For example:
Substituent Position Modification Biological Impact 2,4-Dimethylphenyl Replace with fluorophenyl Increased lipophilicity (logP ↑ 0.5) 3-Phenylpropyl Shorten to benzyl Reduced steric hindrance -
Computational Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., PARP-1) and prioritize synthetic targets .
Q. How to resolve contradictions in reported bioactivity data across different studies?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity assays) and ensure consistent cell lines (e.g., HepG2 vs. HEK293) .
- Metabolic Stability Testing : Compare half-life (t) in microsomal assays to rule out false negatives due to rapid degradation .
- Data Meta-Analysis : Apply statistical models (e.g., random-effects meta-analysis) to harmonize IC values from disparate studies .
Q. What in silico strategies are effective for predicting off-target interactions?
Methodological Answer:
- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger’s Phase to screen against databases like ChEMBL for potential off-targets (e.g., adenosine receptors) .
- Machine Learning : Train random forest models on ToxCast data to predict endocrine disruption potential based on structural fingerprints .
Q. What methodologies assess environmental impact during preclinical development?
Methodological Answer:
Q. How to develop multi-target assays for studying polypharmacology?
Methodological Answer:
- Multiplexed Screening : Combine AlphaScreen (PerkinElmer) for kinase profiling and fluorescence polarization for GPCR activity in 384-well plates .
- Network Pharmacology : Construct protein-protein interaction networks (Cytoscape) to identify synergistic targets (e.g., PI3K/AKT and JAK/STAT pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
